molecular formula C15H17N5O B6423724 N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine CAS No. 1915249-73-8

N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No. B6423724
CAS RN: 1915249-73-8
M. Wt: 283.33 g/mol
InChI Key: ODEBPFKJDCYYHN-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

Triazoles can be synthesized via various methods. One common method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . This method is known for its high regioselectivity, good functional group tolerance, and a wide substrate scope .


Molecular Structure Analysis

In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

Triazoles can undergo various chemical reactions due to their unique structure. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Mechanism of Action

The mechanism of action of triazoles largely depends on their specific structure and the biological system they interact with. Generally, they are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Future Directions

Triazoles continue to attract interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation . Future research may focus on synthesizing new triazole derivatives and studying their potential applications in medicine.

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11-18-19-15-14(17-8-9-20(11)15)16-7-6-12-4-3-5-13(10-12)21-2/h3-5,8-10H,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEBPFKJDCYYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2NCCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

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